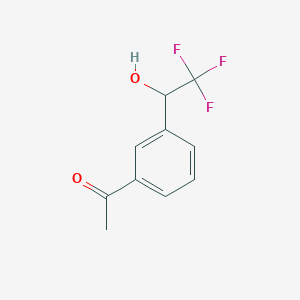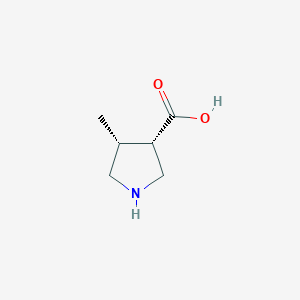
(3S,4R)-4-methylpyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-4-methylpyrrolidine-3-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. It is often used as a building block in the synthesis of various pharmaceuticals and biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-methylpyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the use of lipase-mediated resolution protocols. For instance, starting from commercially available diallylamine, a series of reactions including ring-closing metathesis and SN2 displacement reactions can be employed to obtain the desired enantiomer .
Industrial Production Methods
In industrial settings, the production of this compound often involves chemoenzymatic synthesis. This method combines chemical synthesis with enzymatic resolution to achieve high enantiomeric purity. The use of immobilized lipases on diatomaceous earth has been shown to be effective in producing this compound with excellent enantiomeric excess .
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R)-4-methylpyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
(3S,4R)-4-methylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is utilized in the production of agrochemicals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (3S,4R)-4-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to various biological effects. The compound’s stereochemistry is crucial in determining its binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
- (3R,4S)-3-methoxy-4-methylaminopyrrolidine
- (3S,4R)-4-(3-Methoxyphenyl)-3-pyrrolidinecarboxylic acid hydrochloride
Uniqueness
(3S,4R)-4-methylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher selectivity and potency in its interactions with biological targets. This makes it a valuable compound in the development of pharmaceuticals and other biologically active molecules .
Propiedades
Número CAS |
1628734-75-7 |
|---|---|
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
(3S,4R)-4-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-4-2-7-3-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1 |
Clave InChI |
FLYSYPZJEXSTBV-CRCLSJGQSA-N |
SMILES isomérico |
C[C@H]1CNC[C@H]1C(=O)O |
SMILES canónico |
CC1CNCC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


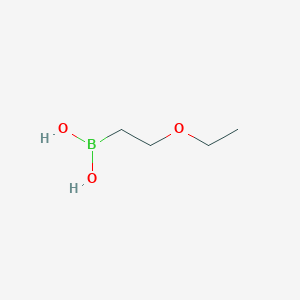
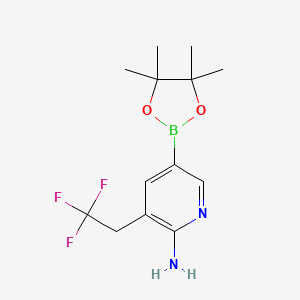
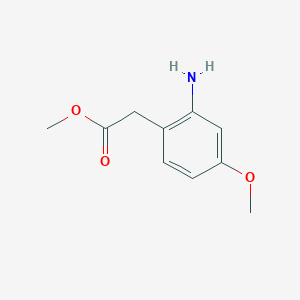
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde](/img/structure/B12963459.png)
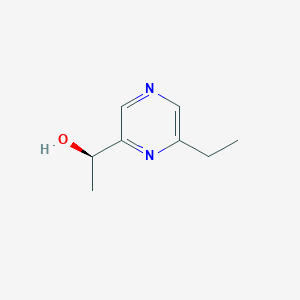
![2-(Bromomethyl)-3-methylbenzo[b]thiophene](/img/structure/B12963463.png)
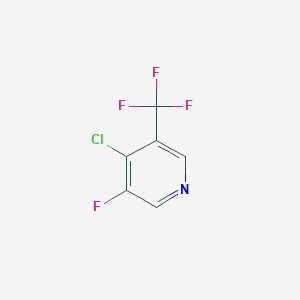
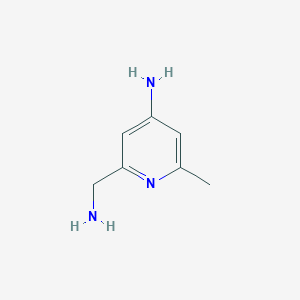
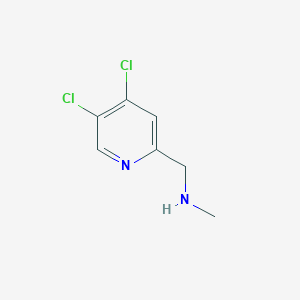
![1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide](/img/structure/B12963494.png)
![2-(Thiophen-2-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12963497.png)


